1-(2-bromophenyl)-2,5-dimethylpyrrole 1-(2-bromophenyl)-2,5-dimethylpyrrole
Brand Name: Vulcanchem
CAS No.: 132253-56-6
VCID: VC21284949
InChI: InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
SMILES: CC1=CC=C(N1C2=CC=CC=C2Br)C
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol

1-(2-bromophenyl)-2,5-dimethylpyrrole

CAS No.: 132253-56-6

Cat. No.: VC21284949

Molecular Formula: C12H12BrN

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromophenyl)-2,5-dimethylpyrrole - 132253-56-6

Specification

CAS No. 132253-56-6
Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
IUPAC Name 1-(2-bromophenyl)-2,5-dimethylpyrrole
Standard InChI InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Standard InChI Key YPUAFHPQVHBZKH-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC=CC=C2Br)C
Canonical SMILES CC1=CC=C(N1C2=CC=CC=C2Br)C

Introduction

Structural Characteristics and Identification

Molecular Structure

1-(2-Bromophenyl)-2,5-dimethylpyrrole (CAS 132253-56-6) is an organic compound featuring a five-membered aromatic heterocycle containing one nitrogen atom (pyrrole ring). The molecular structure is characterized by a 2-bromophenyl group attached to the nitrogen atom of the pyrrole ring, with methyl substituents at positions 2 and 5 of the pyrrole moiety. This arrangement creates a distinctive chemical architecture with significant implications for its reactivity and applications. The bromine atom at the ortho position of the phenyl ring provides a specific electronic and steric environment that influences the compound's behavior in various chemical reactions. The methyl groups at the 2 and 5 positions of the pyrrole ring enhance the hydrophobic character of the molecule, which affects its solubility and interactions with other substances .

Chemical Identification

The compound possesses several key identifiers that facilitate its cataloging and reference in chemical databases and literature:

PropertyValue
Molecular FormulaC₁₂H₁₂BrN
CAS Registry Number132253-56-6
Molecular Weight250.13 g/mol
IUPAC Name1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

The structural configuration of 1-(2-bromophenyl)-2,5-dimethylpyrrole distinguishes it from its positional isomer, 1-(4-bromophenyl)-2,5-dimethylpyrrole, which has the bromine atom at the para position of the phenyl ring. This positional difference significantly impacts the reactivity and potential applications of these compounds .

Physical and Chemical Properties

Physical Characteristics

1-(2-Bromophenyl)-2,5-dimethylpyrrole exists as a solid at room temperature, with specific physical properties that influence its handling and application in research contexts. The compound typically exhibits characteristics common to substituted pyrroles, including moderate to high melting points and low water solubility. The presence of both the bromine atom and methyl groups significantly influences these physical properties, contributing to the compound's stability and behavior under various conditions .

Reactivity Profile

The reactivity of 1-(2-bromophenyl)-2,5-dimethylpyrrole is notably influenced by the presence of the bromine atom at the ortho position of the phenyl ring. This halogen substituent enhances the compound's electrophilic reactivity, making it particularly suitable for various chemical transformations. The bromine atom serves as a potential site for substitution reactions, especially in metal-catalyzed cross-coupling processes such as Suzuki, Stille, or Negishi reactions. These properties make the compound valuable as a building block in organic synthesis .

The pyrrole ring itself contributes to the compound's distinctive reactivity pattern. As an electron-rich heterocycle, it can participate in electrophilic aromatic substitution reactions. The presence of methyl groups at the 2 and 5 positions increases the electron density of the pyrrole ring while also providing steric protection, directing incoming electrophiles to specific positions .

Synthesis Methods and Approaches

Standard Synthetic Routes

The synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole typically involves the reaction of 2-bromoaniline with 2,5-hexanedione under conditions that promote the Paal-Knorr pyrrole synthesis. This classic reaction pathway allows for the formation of the pyrrole ring with specific substitution patterns. Alternative synthetic approaches may involve the N-arylation of 2,5-dimethylpyrrole using copper or palladium catalysts with 2-bromophenyl halides or triflates as coupling partners.

Recent Synthetic Innovations

Contemporary research has explored more efficient and selective methods for synthesizing 1-(2-bromophenyl)-2,5-dimethylpyrrole. These approaches often focus on improving yield, reducing side reactions, and employing more environmentally friendly conditions. The development of microwave-assisted synthesis protocols and flow chemistry techniques has contributed to more efficient production of this compound and related derivatives .

Applications in Organic Synthesis

As a Building Block

1-(2-bromophenyl)-2,5-dimethylpyrrole serves as a versatile building block in organic synthesis due to its reactive bromine substituent and stable pyrrole core. The compound's utility is particularly evident in the development of complex molecular structures with specific functional properties. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of elaborate molecular architectures with potential applications in materials science and pharmaceutical development .

Reaction with Nitrosoalkenes

One notably documented reactivity pattern involves the interaction of 1-(2-bromophenyl)-2,5-dimethylpyrrole with nitrosoalkenes. Unlike the Diels-Alder reactivity observed with some pyrroles, 2,5-dimethylpyrroles react with compounds like 1-(p-bromophenyl)nitrosoethylene through an initial conjugate addition followed by intramolecular O- and N-nucleophilic addition. This process leads to the formation of bicyclic oxazines and five-membered cyclic nitrones, as demonstrated by both experimental studies and quantum chemical calculations at the DFT level of theory .

The reaction pathway differs significantly from that observed with ethyl nitrosoacrylate, with calculations indicating that the barriers associated with Diels-Alder reactions of ethyl nitrosoacrylate are over 30 kJ/mol lower than those required for the cycloadditions of 1-(p-bromophenyl)nitrosoethylene. This illustrates the compound's unique reactivity profile in organic synthesis .

Biological Activities and Pharmaceutical Applications

Drug Development Implications

The potential of 1-(2-bromophenyl)-2,5-dimethylpyrrole in pharmaceutical development stems from its unique chemical structure and reactivity. The compound and its derivatives can serve as intermediates in the synthesis of biologically active molecules with applications in treating various diseases. Research has shown that selected derivatives containing the 2,5-dimethylpyrrole scaffold exhibited promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, suggesting potential therapeutic applications .

Biological TargetActivity LevelReference
M. tuberculosisHigh activity (MIC₉₀ < 1 μg/mL for optimized derivatives)
MDR-TB clinical isolatesPromising activity
Intracellular M. tuberculosisEffective growth restriction
Supplier ReferencePurityPackage SizePrice RangeDelivery Estimate
IN-DA009DCR95%5g, 10g536.00 € (5g)Mon 21 Apr 25
10-F01537795.0%5g, 10gTo inquireFri 02 May 25
3D-HFA25356Min. 95%1gDiscontinued-

These commercial offerings demonstrate the availability of the compound for research applications, though with varying delivery timelines and pricing structures .

Molecular Modeling and Structural Analysis

Computational Studies

Computational analysis of 1-(2-bromophenyl)-2,5-dimethylpyrrole provides insights into its molecular properties and reactivity. Density Functional Theory (DFT) calculations have been employed to understand the energy barriers associated with various reaction pathways involving the compound. These studies offer valuable information about reaction mechanisms and help predict the outcomes of chemical transformations involving this molecule .

Structure-Activity Relationships

The relationship between the structure of 1-(2-bromophenyl)-2,5-dimethylpyrrole and its biological activity has been investigated in several studies. The position of the bromine atom on the phenyl ring significantly influences the compound's interaction with biological targets. Structure-activity relationship studies involving similar compounds have revealed that the 2,5-dimethylpyrrole scaffold contributes significantly to antimicrobial activity, particularly against Mycobacterium tuberculosis. These findings highlight the importance of specific structural features in determining biological efficacy .

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